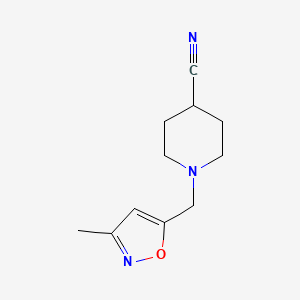
1-(benzyloxy)-N-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzyloxy)-N-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H15BrN2O3 and its molecular weight is 399.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(benzyloxy)-N-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that can be synthesized through various methods and has several applications in synthetic organic chemistry. It serves as a significant skeleton in many drugs and starting materials due to its presence in biological applications. A notable method for synthesis involves multi-component reactions, and its derivatives have been suggested to play a role in the synthesis of more biologically active compounds by comparing their SARS activity. This makes the compound and its derivatives highly relevant in the field of organic synthesis and drug development (Sohal, 2021).
Central Nervous System (CNS) Applications
The compound's derivatives have been identified as potential sources for the synthesis of novel CNS acting drugs. Literature reviews have indicated that functional chemical groups in the compound may serve as lead molecules for the synthesis of compounds with CNS activity. This is due to the presence of heterocycles with heteroatoms such as nitrogen (N), sulfur (S), and oxygen (O), which form a large class of organic compounds with potential CNS effects ranging from depression to convulsion (Saganuwan, 2017).
Applications in Nanotechnology and Biomedical Fields
Derivatives of this compound, such as benzene-1,3,5-tricarboxamides (BTAs), have found applications in nanotechnology and biomedical fields. The simple structure and wide accessibility of BTAs, combined with a detailed understanding of their supramolecular self-assembly behavior, allow full utilization of this versatile, supramolecular building block. The opportunities are connected to the self-assembly of BTAs into nanometer-sized rod-like structures stabilized by threefold H-bonding, and their multivalent nature drives applications in the biomedical field, showcasing the compound's adaptability and potential for future applications (Cantekin, Palmans, & de Greef, 2012).
Pharmacological Potential
The compound and its derivatives are also under investigation for their pharmacological potential. The compound's core is part of the benzoxazinoid class, which includes benzoxazinones and benzoxazolinones, known to play a role in plant defense against biological threats. Benzoxazinoids have been evaluated for their antimicrobial activity, and while the natural compounds may lack potency, the 1,4-benzoxazin-3-one backbone has shown potential as a scaffold for designing new antimicrobial compounds. This highlights the compound's significance in the development of new drugs with a focus on antimicrobial resistance (de Bruijn, Gruppen, & Vincken, 2018).
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-oxo-1-phenylmethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c20-15-8-10-16(11-9-15)21-18(23)17-7-4-12-22(19(17)24)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAAQGUZRLLKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
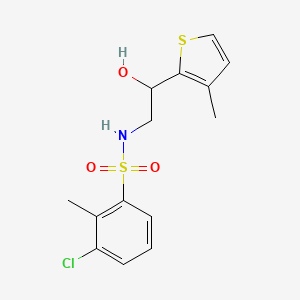
![(E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2525861.png)

![[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol](/img/structure/B2525865.png)
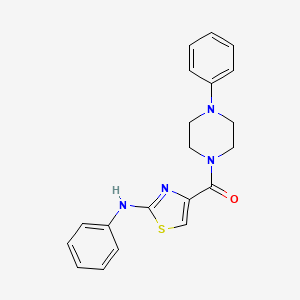
![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-(1-methyltriazol-4-yl)acetamide](/img/structure/B2525869.png)
![methyl 3-(5-{[2-(1H-indol-3-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2525870.png)
![N-(diphenylmethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2525871.png)
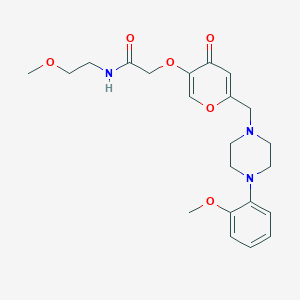
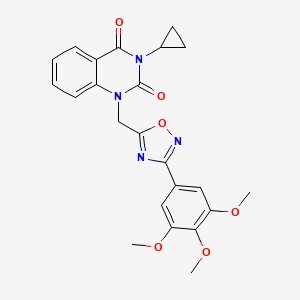
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2525875.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide](/img/structure/B2525877.png)
![(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2525879.png)
